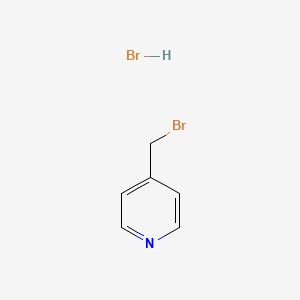
4-(Bromomethyl)pyridine hydrobromide
Cat. No. B1281217
Key on ui cas rn:
73870-24-3
M. Wt: 252.93 g/mol
InChI Key: VAJUUDUWDNCECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06403792B1
Procedure details


To a solution of 4-pyridylcarbinol (3 g, 27.5 mmol) in 30 mL of CHCl3 was added phosphorus pentabromide (5.93 g, 13.7 mmol). The solution was refluxed for 1 hour. The solvent was removed in vacuo and recrystallized in ethanol to afford the title compound as a white solid (4.05 g, 58.1%). ES (+) MS m/e=173 (M+H).



Name
Yield
58.1%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7]O)=[CH:3][CH:2]=1.P(Br)(Br)(Br)(Br)[Br:10]>C(Cl)(Cl)Cl>[BrH:10].[Br:10][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CO
|
|
Name
|
|
|
Quantity
|
5.93 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized in ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.BrCC1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.05 g | |
| YIELD: PERCENTYIELD | 58.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 233.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
